molecular formula C19H19FN2O2 B6116584 1-(4-fluorobenzoyl)-N-(4-methylphenyl)prolinamide

1-(4-fluorobenzoyl)-N-(4-methylphenyl)prolinamide

Cat. No. B6116584
M. Wt: 326.4 g/mol
InChI Key: YEYMLEZSCKGJQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-fluorobenzoyl)-N-(4-methylphenyl)prolinamide, also known as FPPP, is a chemical compound that belongs to the class of prolinamides. It has been widely used in scientific research due to its unique properties and mechanism of action.

Mechanism of Action

1-(4-fluorobenzoyl)-N-(4-methylphenyl)prolinamide acts as a dopamine and serotonin reuptake inhibitor, which means that it blocks the reuptake of these neurotransmitters and increases their concentration in the synaptic cleft. This leads to an increase in the activation of dopamine and serotonin receptors, which can result in a variety of effects on the central nervous system.
Biochemical and Physiological Effects:
1-(4-fluorobenzoyl)-N-(4-methylphenyl)prolinamide has been shown to have a variety of biochemical and physiological effects, including increased locomotor activity, hyperthermia, and anxiogenic effects. It has also been shown to increase the release of dopamine and serotonin in the brain, which can lead to feelings of euphoria and pleasure.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4-fluorobenzoyl)-N-(4-methylphenyl)prolinamide in lab experiments is its high potency and selectivity for dopamine and serotonin receptors. This makes it a useful tool for studying the effects of drugs on these receptors. However, 1-(4-fluorobenzoyl)-N-(4-methylphenyl)prolinamide is also highly addictive and has been classified as a Schedule I controlled substance by the United States Drug Enforcement Administration, which limits its availability and use in lab experiments.

Future Directions

There are several future directions for research on 1-(4-fluorobenzoyl)-N-(4-methylphenyl)prolinamide, including the development of new drugs that target dopamine and serotonin receptors, the study of the effects of 1-(4-fluorobenzoyl)-N-(4-methylphenyl)prolinamide on other neurotransmitter systems, and the investigation of the long-term effects of 1-(4-fluorobenzoyl)-N-(4-methylphenyl)prolinamide on the central nervous system. Additionally, research on the potential therapeutic uses of 1-(4-fluorobenzoyl)-N-(4-methylphenyl)prolinamide in the treatment of addiction and other psychiatric disorders is an important area of future research.

Synthesis Methods

The synthesis method of 1-(4-fluorobenzoyl)-N-(4-methylphenyl)prolinamide involves the reaction of 4-fluorobenzoyl chloride with N-(4-methylphenyl)prolinamide in the presence of a base such as triethylamine. The reaction results in the formation of 1-(4-fluorobenzoyl)-N-(4-methylphenyl)prolinamide as a white solid with a melting point of 147-148°C.

Scientific Research Applications

1-(4-fluorobenzoyl)-N-(4-methylphenyl)prolinamide has been used in scientific research as a tool to study the mechanism of action of various drugs and their effects on the central nervous system. It has been shown to have a high affinity for dopamine and serotonin receptors, which are important neurotransmitters in the brain. 1-(4-fluorobenzoyl)-N-(4-methylphenyl)prolinamide has also been used to study the effects of drugs on the reward pathway in the brain, which is involved in addiction and drug abuse.

properties

IUPAC Name

1-(4-fluorobenzoyl)-N-(4-methylphenyl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O2/c1-13-4-10-16(11-5-13)21-18(23)17-3-2-12-22(17)19(24)14-6-8-15(20)9-7-14/h4-11,17H,2-3,12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEYMLEZSCKGJQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2CCCN2C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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